Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- is a chemical compound with the molecular formula and a molecular weight of 362.4 g/mol. This compound is also known by several synonyms, including Landipirdine and RO5025181. It is characterized by a complex structure featuring a naphthalene ring, a sulfonyl group attached to a fluorophenyl moiety, and a urea functional group. The compound is soluble in dimethyl sulfoxide and is typically stored under dry and dark conditions at low temperatures for stability .
The synthesis of Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- typically involves multi-step organic synthesis techniques. A common approach includes:
The precise conditions and reagents used can vary based on desired yields and purity levels .
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- is primarily used for research purposes within pharmaceutical development. Its potential applications include:
Interaction studies involving Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- focus on its binding affinity with various biological targets. Initial research suggests that it may interact with specific receptors or enzymes in the central nervous system. Further studies using techniques such as molecular docking or binding assays would provide deeper insights into its interaction mechanisms and potential therapeutic effects .
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- shares structural similarities with several other compounds that feature naphthalene cores or sulfonamide functionalities. Some notable similar compounds include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Landipirdine | Contains a naphthalene ring and sulfonamide | Investigated for neuroprotective properties |
RO5025181 | Similar sulfonamide structure | Potential applications in treating cognitive disorders |
3-Fluorophenyl Ureas | Various substitutions on the urea nitrogen | Diverse biological activities depending on substituents |
The uniqueness of Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- lies in its specific stereochemistry and combination of functional groups that may confer distinct biological activities compared to its analogs .